Cas no 1539764-64-1 (Ethyl 2,3-dihydro-1h-indole-7-carboxylate)
Ethyl 2,3-dihydro-1h-indole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2,3-dihydro-1h-indole-7-carboxylate
- 1539764-64-1
- Ethyl indoline-7-carboxylate
- EN300-6511164
- Ethyl 2,3-dihydro-1h-indole-7-carboxylate
-
- Inchi: 1S/C11H13NO2/c1-2-14-11(13)9-5-3-4-8-6-7-12-10(8)9/h3-5,12H,2,6-7H2,1H3
- InChI Key: QUDCDSBRMXQRNJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC2=C1NCC2)=O
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3Ų
Ethyl 2,3-dihydro-1h-indole-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511164-0.05g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 0.05g |
$455.0 | 2025-03-14 | |
| Enamine | EN300-6511164-0.1g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 0.1g |
$476.0 | 2025-03-14 | |
| Enamine | EN300-6511164-0.25g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 0.25g |
$498.0 | 2025-03-14 | |
| Enamine | EN300-6511164-0.5g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 0.5g |
$520.0 | 2025-03-14 | |
| Enamine | EN300-6511164-1.0g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 1.0g |
$541.0 | 2025-03-14 | |
| Enamine | EN300-6511164-2.5g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 2.5g |
$1063.0 | 2025-03-14 | |
| Enamine | EN300-6511164-5.0g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-14 | |
| Enamine | EN300-6511164-10.0g |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
1539764-64-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-14 |
Ethyl 2,3-dihydro-1h-indole-7-carboxylate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Ethyl 2,3-dihydro-1h-indole-7-carboxylate
Introduction to Ethyl 2,3-dihydro-1H-indole-7-carboxylate (CAS No. 1539764-64-1)
Ethyl 2,3-dihydro-1H-indole-7-carboxylate (CAS No. 1539764-64-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of Ethyl 2,3-dihydro-1H-indole-7-carboxylate features a seven-membered indole ring with a carboxylic acid ester group at the 7-position, making it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of Ethyl 2,3-dihydro-1H-indole-7-carboxylate has been extensively studied, and several efficient routes have been reported in the literature. One common method involves the reaction of 2,3-dihydro-1H-indole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acylation, resulting in the formation of the desired ester. The use of microwave-assisted synthesis has also been explored to enhance the yield and purity of the product, demonstrating the versatility and efficiency of modern synthetic techniques.
In terms of its biological activity, Ethyl 2,3-dihydro-1H-indole-7-carboxylate has shown promising results in various preclinical studies. Research has indicated that this compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs targeting inflammatory diseases and pain management. Additionally, studies have explored its potential as an antitumor agent, with preliminary findings suggesting that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
The pharmacokinetic properties of Ethyl 2,3-dihydro-1H-indole-7-carboxylate have also been investigated to assess its suitability for therapeutic applications. In vitro and in vivo studies have demonstrated that this compound has good solubility and stability under physiological conditions, which are crucial factors for effective drug delivery. Furthermore, its low toxicity profile makes it an attractive candidate for further development into a viable pharmaceutical product.
Recent advancements in computational chemistry have provided valuable insights into the molecular mechanisms underlying the biological activity of Ethyl 2,3-dihydro-1H-indole-7-carboxylate. Molecular docking studies have revealed that this compound can bind to specific receptors and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that Ethyl 2,3-dihydro-1H-indole-7-carboxylate may exert its anti-inflammatory effects through multiple mechanisms, enhancing its therapeutic potential.
In addition to its direct biological activity, Ethyl 2,3-dihydro-1H-indole-7-carboxylate serves as a valuable building block for the synthesis of more complex molecules with enhanced pharmacological properties. For example, researchers have used this compound as a starting material to develop novel derivatives with improved potency and selectivity for specific targets. These efforts have led to the identification of several promising lead compounds that are currently undergoing further evaluation in preclinical studies.
The environmental impact of Ethyl 2,3-dihydro-1H-indole-7-carboxylate is another important consideration in its development as a pharmaceutical product. Studies have shown that this compound is biodegradable and does not accumulate in the environment, reducing concerns about ecological toxicity. Moreover, green chemistry principles are increasingly being applied in its synthesis to minimize waste generation and ensure sustainable production processes.
In conclusion, Ethyl 2,3-dihydro-1H-indole-7-carboxylate (CAS No. 1539764-64-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development into therapeutic agents targeting inflammatory diseases, pain management, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological profile for clinical use.
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